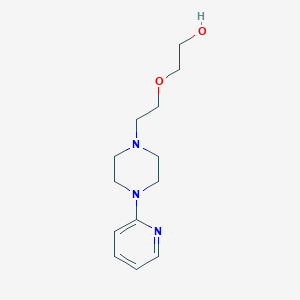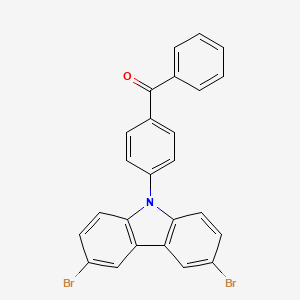
9-(4-benzoylphenyl)-3,6-dibromo-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of carbazole followed by coupling reactions to introduce the phenyl and methanone groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and consistency .
化学反応の分析
Types of Reactions
(4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Used to alter the functional groups and potentially create new derivatives.
Substitution: Commonly involves replacing the bromine atoms with other functional groups to explore new chemical properties.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole compounds .
科学的研究の応用
(4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism by which (4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .
類似化合物との比較
Similar Compounds
3,6-Di-tert-butylcarbazole: Known for its use in organic electronics and optoelectronic devices.
(3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone: A thermally activated delayed fluorescence emitter used in display technologies.
Uniqueness
(4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone stands out due to its specific bromine substitutions, which impart unique electronic properties and reactivity. This makes it a valuable compound for developing new materials and studying complex chemical reactions .
特性
分子式 |
C25H15Br2NO |
|---|---|
分子量 |
505.2 g/mol |
IUPAC名 |
[4-(3,6-dibromocarbazol-9-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C25H15Br2NO/c26-18-8-12-23-21(14-18)22-15-19(27)9-13-24(22)28(23)20-10-6-17(7-11-20)25(29)16-4-2-1-3-5-16/h1-15H |
InChIキー |
LYOLFKAJNRQFEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
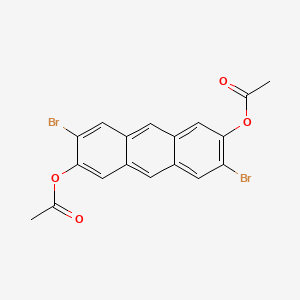
![2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide](/img/structure/B14131510.png)
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)
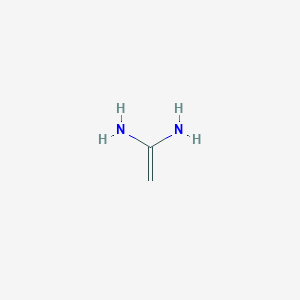

![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)
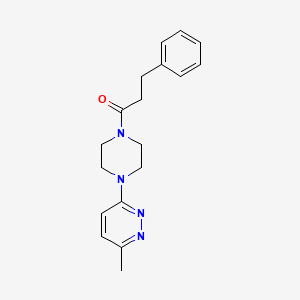
![3-{4-[(Furan-2-yl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14131539.png)
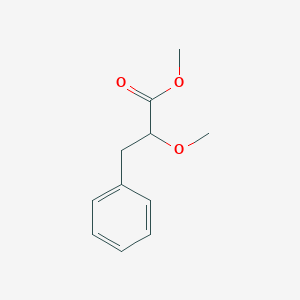
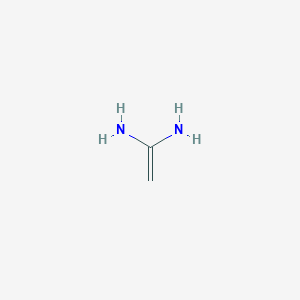
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)

